![molecular formula C21H30ClNO B15347863 3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride CAS No. 68928-63-2](/img/structure/B15347863.png)
3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride is a quaternary ammonium compound with a complex molecular structure
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-(1-methyl-1-phenylethyl)phenol with 3-chloropropyltrimethylammonium chloride under specific reaction conditions, such as elevated temperature and the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding phenolic acids or ketones.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives based on the nucleophile or electrophile used.
科学研究应用
Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: The compound may be explored for its antimicrobial properties and potential use in pharmaceutical formulations. Industry: It can be utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with cellular membranes and specific molecular targets. It may disrupt membrane integrity or interact with enzymes and receptors, leading to its biological and chemical activity.
Molecular Targets and Pathways Involved:
Membrane disruption: Interference with membrane structure and function.
Enzyme inhibition: Binding to and inhibiting specific enzymes.
Receptor interaction: Binding to cellular receptors and modulating their activity.
相似化合物的比较
3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium bromide
3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium iodide
Uniqueness: The chloride variant of the compound is distinguished by its specific ionic properties and potential applications in various fields. Its unique molecular structure and reactivity set it apart from other similar compounds.
属性
CAS 编号 |
68928-63-2 |
|---|---|
分子式 |
C21H30ClNO |
分子量 |
347.9 g/mol |
IUPAC 名称 |
trimethyl-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]azanium;chloride |
InChI |
InChI=1S/C21H30NO.ClH/c1-21(2,18-10-7-6-8-11-18)19-12-14-20(15-13-19)23-17-9-16-22(3,4)5;/h6-8,10-15H,9,16-17H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
NXALIGSWMVWYHB-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCC[N+](C)(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


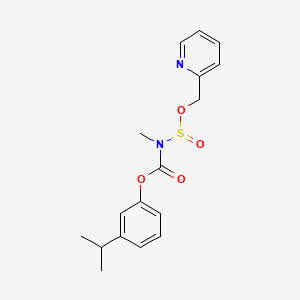
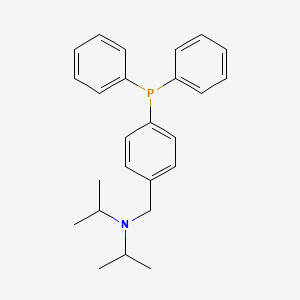
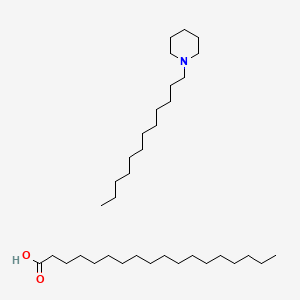
![[Nonylphenol nona(oxyethylene)] dihydrogen phosphate](/img/structure/B15347805.png)
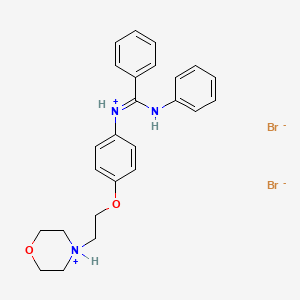
![Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate](/img/structure/B15347826.png)
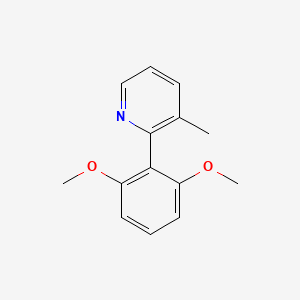
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)
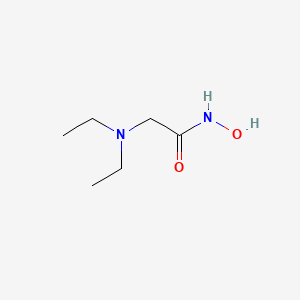
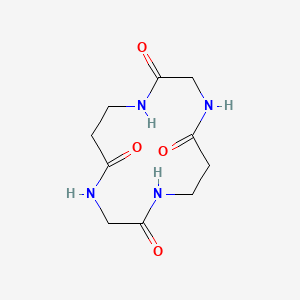

![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
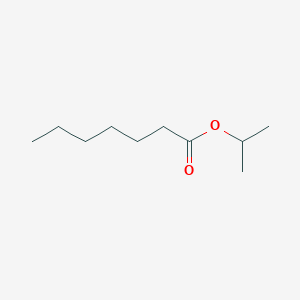
![4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate](/img/structure/B15347885.png)
